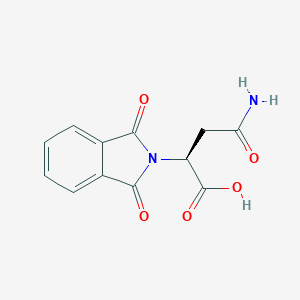

N-alpha-Phthalyl-L-Asparagine

Übersicht

Beschreibung

N-alpha-Phthalyl-L-Asparagine is a chemical compound with the molecular formula C12H10N2O5 and a molecular weight of 262.22 g/mol . It is a derivative of L-asparagine, where the amino group is protected by a phthalyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-alpha-Phthalyl-L-Asparagine can be synthesized through the reaction of L-asparagine with phthalic anhydride. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amino group of L-asparagine on the carbonyl carbon of phthalic anhydride, leading to the formation of the phthalyl-protected asparagine .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-alpha-Phthalyl-L-Asparagine undergoes various chemical reactions, including:

Hydrolysis: The phthalyl group can be removed through hydrolysis under acidic or basic conditions, yielding L-asparagine.

Substitution Reactions: The compound can participate in substitution reactions where the phthalyl group is replaced by other functional groups.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the phthalyl group.

Substitution: Various nucleophiles can be used to replace the phthalyl group, depending on the desired product.

Oxidation and Reduction: Strong oxidizing or reducing agents may be required for these reactions.

Major Products Formed

Hydrolysis: L-asparagine

Substitution: Depending on the nucleophile used, various substituted asparagine derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

N-alpha-Phthalyl-L-Asparagine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving amino acid metabolism and enzyme activity.

Medicine: Research on this compound contributes to understanding the role of asparagine in various biological processes and its potential therapeutic applications.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of N-alpha-Phthalyl-L-Asparagine involves its role as a protected form of L-asparagine. The phthalyl group protects the amino group, allowing the compound to participate in specific reactions without interference from the amino group. Once the phthalyl group is removed, L-asparagine can exert its biological effects, including its role in protein synthesis and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-phthalyl-L-tryptophan

- N-phthalyl-L-phenylalanine

- N-phthalyl-L-glutamine

Uniqueness

N-alpha-Phthalyl-L-Asparagine is unique due to its specific structure and the presence of the phthalyl group, which provides protection to the amino group. This protection allows for selective reactions and applications in various fields. Compared to other similar compounds, this compound is particularly useful in studies involving asparagine metabolism and its derivatives .

Biologische Aktivität

N-alpha-Phthalyl-L-Asparagine is a derivative of the amino acid L-asparagine, which has garnered attention in various fields of biological and medicinal research. This article explores its biological activity, mechanisms of action, and implications in therapeutic applications, supported by data tables and relevant case studies.

Overview

This compound serves as a protected form of L-asparagine, where the phthalyl group shields the amino group. This structural modification allows for selective reactions and applications in biochemical studies, particularly in amino acid metabolism and enzyme activity.

The compound undergoes several chemical reactions, which can be summarized as follows:

| Reaction Type | Description |

|---|---|

| Hydrolysis | Removal of the phthalyl group under acidic or basic conditions, yielding L-asparagine. |

| Substitution Reactions | The phthalyl group can be replaced by various nucleophiles depending on the desired product. |

| Oxidation/Reduction | Less common but possible under specific conditions. |

Common Reagents and Conditions:

- Hydrolysis: Acidic solutions (e.g., hydrochloric acid) or basic solutions (e.g., sodium hydroxide).

- Substitution: Various nucleophiles can be utilized.

- Oxidation/Reduction: Strong oxidizing or reducing agents may be required.

The biological activity of this compound is primarily attributed to its conversion to L-asparagine upon hydrolysis. L-asparagine plays a crucial role in protein synthesis and metabolism, influencing various cellular functions. The phthalyl group protects the amino group during synthesis and reaction processes, allowing for controlled biochemical interactions without premature activation of the amino group.

Applications in Research

This compound is utilized across multiple research domains:

- Biochemistry : It serves as a building block for synthesizing complex molecules.

- Amino Acid Metabolism : The compound is instrumental in studying metabolic pathways involving asparagine.

- Enzyme Activity Studies : It aids in investigating enzyme kinetics related to asparaginase, an enzyme crucial in cancer therapies.

Case Studies

Several studies highlight the significance of this compound in therapeutic contexts:

-

Asparaginase Therapy :

- Asparaginase derived from Escherichia coli is used in treating acute lymphoblastic leukemia (ALL). Research indicates that modifications to asparaginase, including derivatives like this compound, can reduce immunogenicity while maintaining therapeutic efficacy .

- A study demonstrated that pegylated forms of asparaginase showed reduced immunogenic responses compared to native forms, suggesting that derivatives could enhance treatment outcomes with fewer side effects .

-

Metabolic Disorders :

- Research has shown that alterations in asparagine metabolism are linked to various cancers, including oral squamous cell carcinoma (OSCC). High levels of asparagine synthetase (ASNS), which utilizes L-asparagine, correlate with tumor progression and metastasis . This underscores the potential for this compound to serve as a biomarker or therapeutic target.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is useful:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-phthalyl-L-tryptophan | Phthalyl group on tryptophan | Used in neuropharmacology studies. |

| N-phthalyl-L-phenylalanine | Phthalyl group on phenylalanine | Investigated for its role in protein synthesis. |

| N-phthalyl-L-glutamine | Phthalyl group on glutamine | Explored for its involvement in neurotransmitter synthesis. |

Eigenschaften

IUPAC Name |

(2S)-4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c13-9(15)5-8(12(18)19)14-10(16)6-3-1-2-4-7(6)11(14)17/h1-4,8H,5H2,(H2,13,15)(H,18,19)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHJNPKWNYXBKP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373333 | |

| Record name | N-alpha-Phthalyl-L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42406-52-0 | |

| Record name | N-alpha-Phthalyl-L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.